molecular formula C18H18N4OS B2828379 1-methyl-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1171331-01-3

1-methyl-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2828379
CAS No.: 1171331-01-3
M. Wt: 338.43
InChI Key: HSJXIYRVOBEFTA-UHFFFAOYSA-N
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Description

1-methyl-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole core linked via a carboxamide bridge to a thiazole ring substituted with a 5,6,7,8-tetrahydronaphthalen-2-yl group. This structural architecture is characteristic of small molecules designed for therapeutic applications, particularly in oncology, due to the pharmacophoric significance of pyrazole and thiazole moieties in modulating kinase activity and apoptosis pathways . The synthesis of such compounds typically involves coupling carboxylate intermediates with amines under standard peptide coupling conditions, as exemplified in the preparation of analogous thiazole carboxamides .

Properties

IUPAC Name

2-methyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c1-22-16(8-9-19-22)17(23)21-18-20-15(11-24-18)14-7-6-12-4-2-3-5-13(12)10-14/h6-11H,2-5H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJXIYRVOBEFTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=NC(=CS2)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-methyl-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula and Characteristics

  • Molecular Formula : C19H20N4O2S
  • Molecular Weight : 368.5 g/mol
  • Structural Features : The compound features a thiazole moiety linked to a tetrahydronaphthalene structure through a pyrazole ring, which is indicative of its potential biological activity.

Table 1: Structural Comparison with Related Compounds

Compound NameStructural FeaturesNotable Biological Activity
1-methyl-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamideThiazole and pyrazole ringsAntitumor activity
N-(4-methylphenyl)-N'-[4-(5-methyl-naphthalen-2-yl)]ureaUrea linkageAnti-inflammatory
1-(4-Methylphenyl)-3-(naphthalen-1-yl)ureaUrea structure with naphthaleneNeuroprotective

Antitumor Properties

Research indicates that compounds with similar structural motifs exhibit significant antitumor activity. For instance, thiazole derivatives have been shown to inhibit cancer cell proliferation effectively. The presence of the tetrahydronaphthalene core enhances the interaction with biological targets, contributing to its cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Activity

In a study examining the cytotoxic effects of thiazole-containing compounds, it was found that the compound demonstrated an IC50 value comparable to established chemotherapeutics like doxorubicin. The mechanism of action appears to involve the induction of apoptosis in cancer cells through mitochondrial pathway activation.

Anticonvulsant Activity

Thiazole derivatives have also been evaluated for anticonvulsant properties. In one study, a related compound exhibited notable anticonvulsant effects in animal models, suggesting that modifications in the thiazole structure can significantly influence pharmacological outcomes.

Structure-Activity Relationships (SAR)

The SAR analysis of 1-methyl-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide reveals critical insights into how structural variations affect biological activity:

  • Thiazole Ring : Essential for cytotoxicity; modifications can enhance or reduce activity.
  • Pyrazole Moiety : Influences binding affinity to target proteins.
  • Tetrahydronaphthalene Core : Provides hydrophobic interactions that are crucial for effective drug-target engagement.

Table 2: Summary of SAR Findings

Structural FeatureEffect on Activity
Thiazole RingEssential for anticancer activity
Pyrazole MoietyAffects binding affinity
Tetrahydronaphthalene CoreEnhances hydrophobic interactions

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name Core Structure Key Substituents Pharmacological Notes References
Target Compound Pyrazole-thiazole-carboxamide 5,6,7,8-Tetrahydronaphthalen-2-yl Balanced hydrophobicity/solubility -
1-methyl-N-(4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide Pyrazole-thiazole-carboxamide Phenyl, CF₃ Enhanced metabolic stability
(E)-2-(8-(2-(Benzo[d]thiazol-2-yl)hydrazono)-5,6,7,8-tetrahydronaphthalen-2-yl)thiazole-4-COOH Thiazole-carboxylic acid Benzo[d]thiazole hydrazone, COOH High solubility, Phase I/II trials
N-(2-chloro-6-methylphenyl)-2-((3-(pyridin-3-ylcarbamoyl)phenyl)amino)thiazole-5-carboxamide Thiazole-carboxamide Chlorophenyl, pyridinylcarbamoyl Improved target affinity

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